![molecular formula C17H32NO4- B14715456 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane CAS No. 21291-44-1](/img/structure/B14715456.png)
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane is a chemical compound with a complex structureThe compound’s molecular formula is C17H33NO4, and it has a molecular weight of 315.45 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include protecting agents, coupling reagents, and solvents such as dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- **5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane
- **5-Oxidanidyl-5-oxidanylidenenorvalylarginine
Uniqueness
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane is unique due to its specific structure and propertiesIts distinct molecular arrangement allows for unique interactions with other molecules, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
21291-44-1 |
|---|---|
Fórmula molecular |
C17H32NO4- |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-dodecan-5-yloxy-5-oxopentanoate |
InChI |
InChI=1S/C17H33NO4/c1-3-5-7-8-9-11-14(10-6-4-2)22-17(21)15(18)12-13-16(19)20/h14-15H,3-13,18H2,1-2H3,(H,19,20)/p-1/t14?,15-/m0/s1 |
Clave InChI |
JUEQYKZCQFWFPL-LOACHALJSA-M |
SMILES isomérico |
CCCCCCCC(CCCC)OC(=O)[C@H](CCC(=O)[O-])N |
SMILES canónico |
CCCCCCCC(CCCC)OC(=O)C(CCC(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



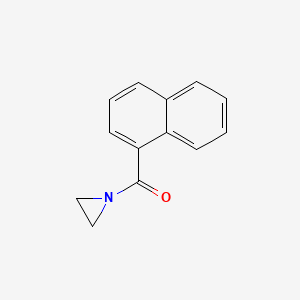

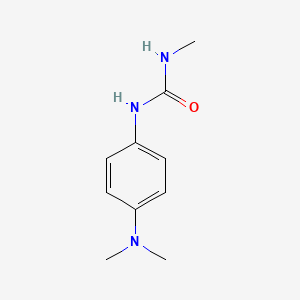
![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)
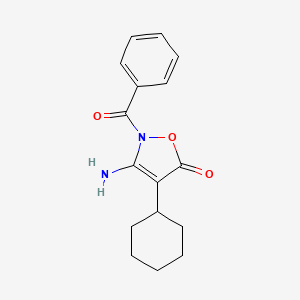



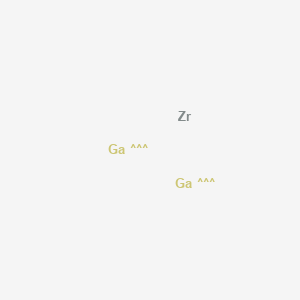

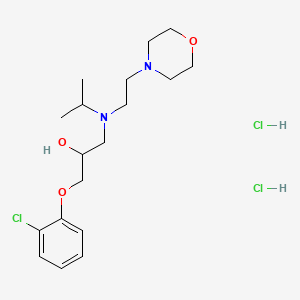
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)

